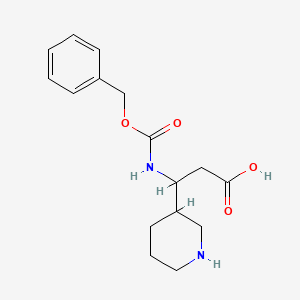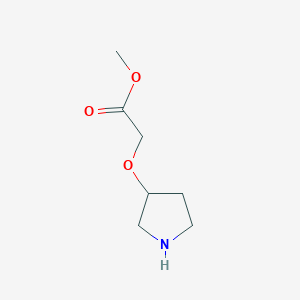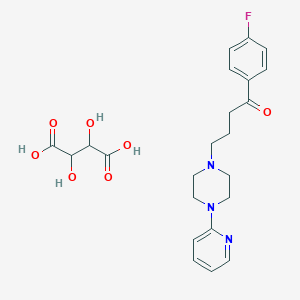![molecular formula C6H3ClN2S B1498234 7-Chlorothieno[3,2-d]pyrimidine CAS No. 31492-65-6](/img/structure/B1498234.png)
7-Chlorothieno[3,2-d]pyrimidine
Descripción general
Descripción
7-Chlorothieno[3,2-d]pyrimidine is a chemical compound with the molecular formula C6H3ClN2S and a molecular weight of 170.62 . It is a solid substance .
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidines, which includes 7-Chlorothieno[3,2-d]pyrimidine, often involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal .Molecular Structure Analysis
The InChI code for 7-Chlorothieno[3,2-d]pyrimidine is 1S/C6H3ClN2S/c7-4-2-10-5-1-8-3-9-6(4)5/h1-3H . This indicates that the molecule contains six carbon atoms, three hydrogen atoms, one chlorine atom, two nitrogen atoms, and one sulfur atom.Chemical Reactions Analysis
While specific chemical reactions involving 7-Chlorothieno[3,2-d]pyrimidine are not mentioned in the search results, it is known that pyrimidine derivatives demonstrate reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .Physical And Chemical Properties Analysis
7-Chlorothieno[3,2-d]pyrimidine is a solid substance . It has a molecular weight of 170.62 .Aplicaciones Científicas De Investigación
Chemical Synthesis and Equilibrium Studies
7-Chlorothieno[3,2-d]pyrimidine serves as a key intermediate in the synthesis of various fused pyrimidine derivatives. A study by Sirakanyan et al. (2016) explored the azide/tetrazole equilibrium in furo- and thienotetrazolopyrimidine derivatives, starting from 7(8)-chlorofuro(thieno)[3,2-d]pyrimidines. This research contributes to the understanding of the equilibrium as a function of solvent, temperature, and structure, with implications for the design of novel heterocyclic compounds (Sirakanyan et al., 2016).
Anticancer Agent Development
7-Chlorothieno[3,2-d]pyrimidine derivatives have been investigated for their potential as anticancer agents. Jiang Da-hong (2012) synthesized 7-bromothieno[3,2-d]pyrimidine derivatives containing a piperazine unit, aiming to develop novel protein tyrosine kinase inhibitors for cancer treatment. Similarly, Huang et al. (2020) synthesized N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, demonstrating significant inhibition against various human cancer cell lines (Jiang Da-hong, 2012); (Huang et al., 2020).
Antifungal Activity
Thieno[3,2-d]pyrimidine derivatives have also shown promising antifungal properties. Konno et al. (1989) synthesized 4-chlorothieno[2,3-d]pyrimidines and evaluated their antifungal activity against various pathogens. Their study highlights the potential of thieno[3,2-d]pyrimidine derivatives in developing new antifungal agents (Konno et al., 1989).
Synthesis Optimization
Efforts to improve and optimize the synthesis of thieno[3,2-d]pyrimidines are ongoing. Bugge et al. (2014) developed a practical and scalable synthesis of 6-bromo-4-chlorothieno[2,3-d]pyrimidine, highlighting advancements in the field of heterocyclic chemistry. This research contributes to the efficient and cost-effective production of thieno[3,2-d]pyrimidine derivatives (Bugge et al., 2014).
Safety and Hazards
The safety data sheet for 7-Chlorothieno[3,2-d]pyrimidine advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Direcciones Futuras
Thienopyrimidine derivatives, including 7-Chlorothieno[3,2-d]pyrimidine, are important in medicinal chemistry as they are structural analogs of purines. They display a range of pharmacological effects and are considered an attractive structural feature in the production of pharmaceutical drugs . Therefore, the development of new thienopyrimidines as anti-inflammatory agents and the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity are potential future directions .
Mecanismo De Acción
Target of Action
Thieno[3,2-d]pyrimidines, a class of compounds to which 7-chlorothieno[3,2-d]pyrimidine belongs, have been reported to exhibit diverse biological activities
Mode of Action
It is known that the compound is synthesized from 3-amino-4-cyano-2-thiophenecarboxamides
Biochemical Pathways
Thieno[3,2-d]pyrimidines are known to play a role in various biochemical processes
Result of Action
Thieno[3,2-d]pyrimidines have been associated with various biological activities . The specific effects of 7-Chlorothieno[3,2-d]pyrimidine at the molecular and cellular levels require further investigation.
Propiedades
IUPAC Name |
7-chlorothieno[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2S/c7-4-2-10-5-1-8-3-9-6(4)5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGLXVCTXPSKTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=N1)C(=CS2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20660105 | |
| Record name | 7-Chlorothieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chlorothieno[3,2-d]pyrimidine | |
CAS RN |
31492-65-6 | |
| Record name | 7-Chlorothieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(3beta)-3-Hydroxy-28-oxoolean-12-en-28-yl]-glycine](/img/structure/B1498151.png)
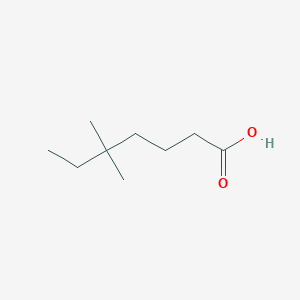

![6-Nitrothiazolo[5,4-b]pyridine](/img/structure/B1498155.png)

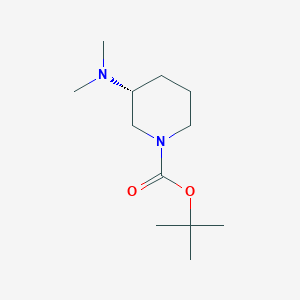

![2-[2-[3-[(1,3-Dihydro-1,3,3-trimethyl-2h-indol-2-ylidene)ethylidene]-2-phenyl-1-cyclopenten-1-yl]ethenyl]-1,3,3-trimethyl-3h-indolium perchlorate](/img/structure/B1498169.png)
